molecular formula C11H17NO2 B14368416 3-Oxooctahydronaphthalene-4a(2h)-carboxamide CAS No. 91340-20-4

3-Oxooctahydronaphthalene-4a(2h)-carboxamide

Katalognummer: B14368416
CAS-Nummer: 91340-20-4
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: DYMHXTXCRXSZBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxooctahydronaphthalene-4a(2h)-carboxamide is a chemical compound with a complex structure that includes a naphthalene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxooctahydronaphthalene-4a(2h)-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives under specific conditions to achieve the octahydro form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxooctahydronaphthalene-4a(2h)-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Wissenschaftliche Forschungsanwendungen

3-Oxooctahydronaphthalene-4a(2h)-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Oxooctahydronaphthalene-4a(2h)-carboxamide involves its interaction with specific molecular targets. The oxo group and carboxamide functionality play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

91340-20-4

Molekularformel

C11H17NO2

Molekulargewicht

195.26 g/mol

IUPAC-Name

6-oxo-1,2,3,4,5,7,8,8a-octahydronaphthalene-4a-carboxamide

InChI

InChI=1S/C11H17NO2/c12-10(14)11-6-2-1-3-8(11)4-5-9(13)7-11/h8H,1-7H2,(H2,12,14)

InChI-Schlüssel

DYMHXTXCRXSZBG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC(=O)CCC2C1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.